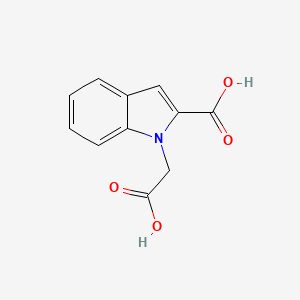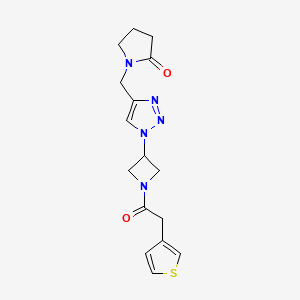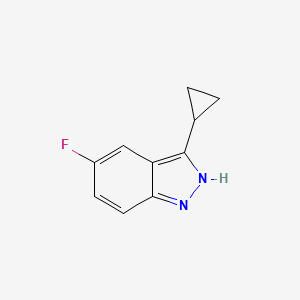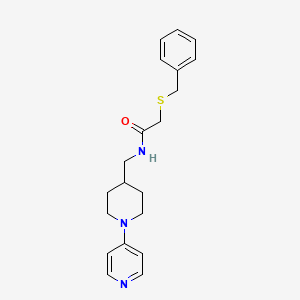
N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that likely exhibits a complex molecular structure with multiple functional groups. While the specific compound is not directly studied in the provided papers, related compounds and functional groups such as pyrrolidine rings, sulfonyl groups, and oxalamide linkages are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with the introduction of substituents at strategic positions. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Similarly, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of a linear intermediate, which then undergoes cyclization . These methods suggest that the synthesis of this compound could also involve a multi-step process with the formation of intermediates and subsequent cyclization or coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been studied using X-ray analysis and molecular orbital methods. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This suggests that the molecular structure of this compound would also exhibit a complex arrangement of rings and substituents, potentially forming stable conformations and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing oxalamide and sulfonyl groups can involve the formation of hydrogen-bonded supramolecular networks, as seen in N,N'-bis(4-pyridylmethyl)oxalamide . These interactions are crucial for the stability and reactivity of the compounds. Additionally, the presence of a sulfonyl group can facilitate further chemical transformations, such as the synthesis of 4-(trifluoromethyl)pyrrolidines containing various sulfonyl-related substituents . Therefore, this compound may also participate in reactions that exploit these functional groups for the formation of new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The presence of a sulfonyl group, for example, can increase the polarity and potentially the solubility of the compound in polar solvents . The molecular conformation, as determined by X-ray analysis and computational methods, can influence the compound's crystal packing and melting point . Furthermore, the introduction of substituents such as the methoxy group can affect the electronic distribution within the molecule, influencing its reactivity and interaction with other molecules .
Applications De Recherche Scientifique
Structural and Conformational Analysis
A study on the crystal structure and molecular conformation of a solvated derivative of this compound highlighted its potential as an antineoplastic agent. X-ray analysis and AM1 molecular orbital methods were utilized to understand its structure, which comprises an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. The study suggests that the compound's conformation and structural properties could be significant for its biological activity (Banerjee et al., 2002).
Inhibitory Properties
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO) found that compounds with large lipophilic 4-substituents displayed potent, competitive inhibition of GAO in vitro. This study provides a framework for developing inhibitors targeting specific metabolic pathways, though not directly linked to N1-(4-methoxyphenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, it highlights the research interest in similar molecular structures for therapeutic applications (Rooney et al., 1983).
Pharmacological Applications
Another study examined the role of orexin-1 receptor mechanisms in compulsive food consumption, using selective antagonists to evaluate their effects in a binge eating model in rats. While this research does not directly investigate this compound, it exemplifies the type of pharmacological studies that explore the effects of complex molecules on specific behavioral and physiological pathways (Piccoli et al., 2012).
Propriétés
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-30-19-11-9-17(10-12-19)13-14-23-21(26)22(27)24-16-18-6-5-15-25(18)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,18H,5-6,13-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLLQKFDDJEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)


![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)
![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)
![1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione](/img/structure/B2551173.png)
![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)
